molecular formula C19H18N2O B2535905 methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether CAS No. 113569-38-3

methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether

Cat. No.: B2535905
CAS No.: 113569-38-3
M. Wt: 290.366
InChI Key: JOXFOVKOHKFZNG-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrroloquinoline, a heterocyclic organic compound consisting of fused pyrrole and quinoline rings . Such compounds are often synthesized for their potential biological activities .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives

    A study demonstrated the Lewis acid-catalyzed reactions of 1-(2-isocyanophenyl)pyrroles with various compounds, yielding pyrrolo[1,2-a]quinoxalines with oxyalkyl substituents at the 4-position. This method provides a pathway for synthesizing compounds related to methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether, offering potential for further functionalization and investigation of their properties (Kobayashi et al., 2001).

  • Catalyzed Synthesis of Aminopyrrolo[1,2-a]quinolin-5-ol Derivatives

    Another synthesis approach involved the reaction of 2-(1-pyrrolyl)benzaldehyde with isocyanides in the presence of boron trifluoride diethyl etherate, leading to the production of 4-alkyl(or aryl)aminopyrrolo[1,2-a]quinolin-5-ols. This study highlights a method for introducing amino groups into the pyrroloquinoline framework, which could be applicable to derivatives of this compound (Kobayashi et al., 2002).

Applications in Materials and Pharmaceutical Research

  • Antitumor Agents

    Research into 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, which share structural similarities with the compound of interest, demonstrated potent cytotoxic activity against cancer cell lines, suggesting potential applications of related compounds in cancer therapy (Huang et al., 2013).

  • Pharmacological Evaluation as PDE10A Inhibitors

    Novel pyrrolo[3,2-b]quinoline containing heteroarene ethers were investigated for their inhibitory activity against PDE10A, an enzyme target relevant in psychiatric disorders. This research indicates the potential of pyrroloquinoline derivatives in the development of new treatments for psychiatric conditions (Das et al., 2014).

  • Antioxidants in Lubricating Greases

    A study focused on the synthesis and evaluation of quinolinone derivatives as antioxidants in lubricating greases. Although not directly related to the specified compound, this research suggests the broader utility of quinolinone structures in industrial applications, potentially extending to derivatives of this compound (Hussein et al., 2016).

Mechanism of Action

Future Directions

Further studies could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in medicinal chemistry .

Properties

IUPAC Name

6-methoxy-4-methyl-1-phenyl-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-13-15-11-12-21(14-7-4-3-5-8-14)19(15)16-9-6-10-17(22-2)18(16)20-13/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXFOVKOHKFZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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